molecular formula C8H9ClFNO B12458716 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride

2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride

Katalognummer: B12458716
Molekulargewicht: 189.61 g/mol
InChI-Schlüssel: KQROOJFZQSQJMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride is an organic compound with a unique structure that includes a fluorinated phenyl group, an oxo group, and an ammonium chloride moiety

Vorbereitungsmethoden

The synthesis of 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride typically involves the reaction of 4-fluorobenzylamine with an appropriate oxo compound under controlled conditions. One common method includes the use of dichloromethane as a solvent and the addition of reagents such as ammonium chloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated phenyl group can enhance binding affinity to specific targets, while the oxo group may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(4-Fluoro-phenyl)-2-oxo-ethyl-ammonium chloride include:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H9ClFNO

Molekulargewicht

189.61 g/mol

IUPAC-Name

[2-(4-fluorophenyl)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H

InChI-Schlüssel

KQROOJFZQSQJMM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C[NH3+])F.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.